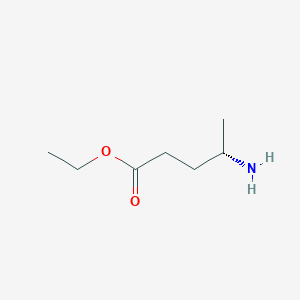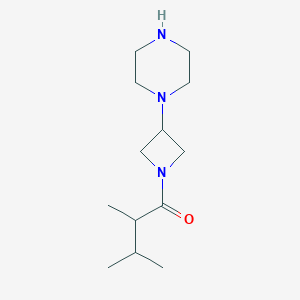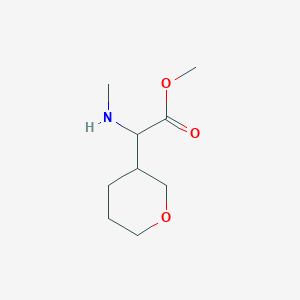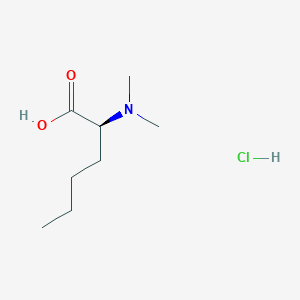
(2S)-2-(dimethylamino)hexanoicacidhydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2S)-2-(dimethylamino)hexanoic acid hydrochloride is a chemical compound with a specific stereochemistry, indicating that it is the S-enantiomer. This compound is known for its applications in various fields, including pharmaceuticals and chemical research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-(dimethylamino)hexanoic acid hydrochloride typically involves the reaction of hexanoic acid with dimethylamine under controlled conditions. The reaction is carried out in the presence of a suitable catalyst and solvent to ensure the formation of the desired product. The hydrochloride salt is then formed by reacting the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of (2S)-2-(dimethylamino)hexanoic acid hydrochloride follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and optimized reaction conditions to maximize yield and purity. The final product is purified through crystallization or other suitable methods to obtain the hydrochloride salt in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
(2S)-2-(dimethylamino)hexanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce amines or alcohols.
Wissenschaftliche Forschungsanwendungen
(2S)-2-(dimethylamino)hexanoic acid hydrochloride has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical agents.
Industry: The compound is used in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of (2S)-2-(dimethylamino)hexanoic acid hydrochloride involves its interaction with specific molecular targets. The dimethylamino group can interact with various receptors and enzymes, leading to changes in cellular pathways and biological effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
(2R)-2-(dimethylamino)hexanoic acid hydrochloride: The R-enantiomer of the compound.
4-(dimethylamino)butyric acid hydrochloride: A structurally similar compound with a shorter carbon chain.
N,N-dimethylglycine hydrochloride: Another compound with a dimethylamino group but different overall structure.
Uniqueness
(2S)-2-(dimethylamino)hexanoic acid hydrochloride is unique due to its specific stereochemistry and the presence of the dimethylamino group, which imparts distinct chemical and biological properties. Its applications in various fields highlight its versatility and importance in scientific research and industry.
Eigenschaften
Molekularformel |
C8H18ClNO2 |
|---|---|
Molekulargewicht |
195.69 g/mol |
IUPAC-Name |
(2S)-2-(dimethylamino)hexanoic acid;hydrochloride |
InChI |
InChI=1S/C8H17NO2.ClH/c1-4-5-6-7(8(10)11)9(2)3;/h7H,4-6H2,1-3H3,(H,10,11);1H/t7-;/m0./s1 |
InChI-Schlüssel |
MXXABRNKFZECER-FJXQXJEOSA-N |
Isomerische SMILES |
CCCC[C@@H](C(=O)O)N(C)C.Cl |
Kanonische SMILES |
CCCCC(C(=O)O)N(C)C.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[(dimethylcarbamoyl)methyl]-3-(methylamino)propanamide](/img/structure/B13522252.png)
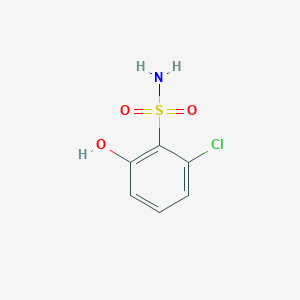
![(2R)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoicacid](/img/structure/B13522273.png)
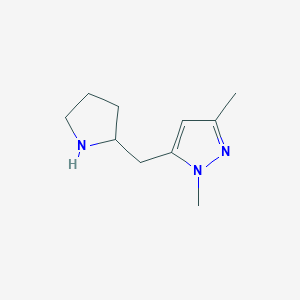
![(R)-2-[(9H-Fluoren-9-ylmethoxycarbonylamino)-methyl]-3-(3-methoxy-phenyl)-propionic acid](/img/structure/B13522284.png)
![3-(Benzo[b]thiophen-3-yl)-2-methylpropanoic acid](/img/structure/B13522285.png)
